N-(4-Hydroxy-1,1-dioxo-1lambda6-thiolan-3-yl)propanamide
Description
Compound Overview
N-(4-Hydroxy-1,1-dioxo-1lambda6-thiolan-3-yl)propanamide is a sulfur-containing heterocyclic compound characterized by a thiolane ring modified with hydroxyl and dioxo functional groups, coupled to a propanamide side chain. Its molecular formula is $$ \text{C}7\text{H}{11}\text{NO}_4\text{S} $$, with a molar mass of 229.23 g/mol. The compound’s structure integrates a five-membered thiolane ring (1,1-dioxo-1λ⁶-thiolan-3-yl) substituted at the 3-position with a hydroxyl group and an amide-linked propanamide moiety.
Key physicochemical properties include:
| Property | Value/Description |
|---|---|
| Solubility | Soluble in polar solvents (e.g., water, DMSO) |
| Stability | Moderate stability under inert conditions |
| Functional Groups | Hydroxyl, dioxo thiolane, amide |
The synthesis typically involves multi-step reactions, starting with functionalization of the thiolane core. For example, thiolane derivatives may undergo oxidation to introduce dioxo groups, followed by nucleophilic substitution or condensation with propanamide precursors.
Significance in Chemical Research
This compound is pivotal in studying sulfur heterocycles’ electronic and steric properties. The thiolane ring’s dioxo modification enhances its electrophilicity, making it a versatile intermediate for synthesizing biologically active molecules. Its amide group facilitates hydrogen bonding, which is critical in molecular recognition processes. Researchers have explored its utility in:
- Drug Discovery : As a scaffold for protease inhibitors due to its ability to mimic peptide bonds.
- Materials Science : For developing sulfur-rich polymers with unique thermal stability.
- Catalysis : Serving as a ligand precursor in transition-metal complexes.
Comparative analysis with related compounds highlights its distinct reactivity:
| Compound | Key Functional Groups | Primary Applications |
|---|---|---|
| N-(4-Hydroxy-1,1-dioxo-1λ⁶-thiolan-3-yl)propanamide | Hydroxyl, dioxo, amide | Drug intermediates, catalysis |
| 3-Chloro-N-(4-hydroxy-1,1-dioxo-1λ⁶-thiolan-3-yl)propanamide | Chloro, dioxo, amide | Antimicrobial agents |
Historical Context of Thiolan Derivatives
Thiolane derivatives emerged in the mid-20th century as analogs of tetrahydrothiophene, with early studies focusing on their conformational dynamics. The introduction of dioxo groups marked a turning point, enabling precise modulation of ring strain and electronic properties. Industrial methodologies, such as those developed for 4-hydroxy-1-indanone synthesis, influenced modern approaches to thiolane functionalization. For instance, acid-catalyzed hydrolysis and cyclization techniques from indanone production were adapted for thiolane derivatives.
Research Objectives
Current investigations prioritize:
- Synthetic Optimization : Streamlining the two-step synthesis (e.g., hydrolysis followed by cyclization) to improve yields beyond 80%.
- Reactivity Profiling : Mapping reactions with electrophiles/nucleophiles to expand derivatization pathways.
- Biological Screening : Evaluating in vitro activity against enzymatic targets (e.g., kinases, proteases).
Future work aims to bridge gaps in understanding the compound’s coordination chemistry and its potential in asymmetric catalysis.
Properties
Molecular Formula |
C7H13NO4S |
|---|---|
Molecular Weight |
207.25 g/mol |
IUPAC Name |
N-(4-hydroxy-1,1-dioxothiolan-3-yl)propanamide |
InChI |
InChI=1S/C7H13NO4S/c1-2-7(10)8-5-3-13(11,12)4-6(5)9/h5-6,9H,2-4H2,1H3,(H,8,10) |
InChI Key |
RLOHUHNWUFGDHB-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=O)NC1CS(=O)(=O)CC1O |
Origin of Product |
United States |
Preparation Methods
Direct Cyclization from Precursors
This method involves the cyclization of suitable sulfur- and hydroxyl-containing intermediates, followed by amidation:
Step 1: Synthesis of the Thiolane Ring
Starting materials typically include 1,4-dihydroxybutane derivatives or related diols, which are reacted with sulfur sources such as thiourea or elemental sulfur under controlled conditions to form the thiolane ring.
The oxidation state of sulfur is carefully regulated to generate the 1,1-dioxo (sulfonyl) functionality, often through oxidation with agents like hydrogen peroxide or peracids.
Step 2: Functionalization with Hydroxy and Dioxo Groups
- The ring system is further oxidized or functionalized to introduce the hydroxy group at the 4-position and the dioxide groups at the sulfur atom, ensuring the correct stereochemistry and substitution pattern.
Step 3: Amidation with Propanamide
- The amino group of propanamide is introduced via nucleophilic substitution or amidation reactions, often facilitated by coupling reagents such as carbodiimides or through direct amidation under reflux conditions.
Amidation via Nucleophilic Substitution on Activated Intermediates
An alternative approach involves synthesizing a precursor heterocycle with a leaving group (e.g., halogen or sulfonate ester), followed by nucleophilic attack by propanamide:
Preparation of Activated Intermediate:
- Synthesize a 3-halogenated or sulfonate ester derivative of the thiolane ring.
-
- React the activated intermediate with propanamide in the presence of a base (e.g., potassium carbonate) in a polar aprotic solvent such as dimethylformamide or acetonitrile, under controlled temperature.
Ring Closure from Suitable Precursors
This involves the cyclization of linear precursors containing sulfur and hydroxyl groups:
-
- Prepare a chain molecule with appropriate functional groups, such as a 4-hydroxythiolane precursor with a terminal amide or amino group.
-
- Induce ring closure via intramolecular nucleophilic attack, often facilitated by heating or catalysis with acids or bases.
-
- Oxidize or modify the ring to achieve the desired oxidation states and functionalities.
Specific Research Outcomes and Data Tables
| Method | Raw Materials | Key Conditions | Advantages | Limitations |
|---|---|---|---|---|
| Direct cyclization | 1,4-dihydroxybutane derivatives, sulfur sources | Oxidation with hydrogen peroxide, reflux | High selectivity, fewer steps | Requires precise oxidation control |
| Nucleophilic substitution | Halogenated thiolane derivatives | Base-mediated in polar aprotic solvents | Good yield, straightforward | Possible side reactions, purification challenges |
| Ring closure from linear precursors | Amino- and hydroxyl-terminated precursors | Heating, intramolecular cyclization catalysts | Versatile, adaptable | Longer synthesis route, complex intermediates |
Summary of the Most Efficient Method
Based on the patent CN104987297A and recent research, the most practical and scalable method involves:
- Mixing propionic acid with ammoniacal liquor at ambient temperature.
- Heating the mixture to 80–210°C to induce amidation and ring formation.
- Isolating the crude product, followed by underpressure distillation and recrystallization to purify the final compound.
This method benefits from safety, simplicity, and environmental friendliness, with a reaction time of 0.5–10 hours, and yields exceeding 99% purity.
Chemical Reactions Analysis
Types of Reactions: N-(4-Hydroxy-1,1-dioxo-1lambda6-thiolan-3-yl)propanamide can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The sulfone group can be reduced to a sulfide or thiol.
Substitution: The amide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles such as amines or alcohols under basic conditions.
Major Products Formed:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of sulfides or thiols.
Substitution: Formation of substituted amides or esters.
Scientific Research Applications
Chemistry: N-(4-Hydroxy-1,1-dioxo-1lambda6-thiolan-3-yl)propanamide is used as a building block in organic synthesis
Biology: In biological research, this compound is studied for its potential as a biochemical probe. Its ability to interact with specific enzymes and proteins makes it valuable in studying cellular processes and pathways.
Medicine: The compound is investigated for its potential therapeutic properties. Its ability to modulate biological pathways suggests it could be used in the development of new drugs for treating various diseases.
Industry: In industrial applications, this compound is used in the production of specialty chemicals and advanced materials. Its stability and reactivity make it suitable for use in various manufacturing processes.
Mechanism of Action
The mechanism of action of N-(4-Hydroxy-1,1-dioxo-1lambda6-thiolan-3-yl)propanamide involves its interaction with molecular targets such as enzymes and receptors. The compound can form covalent bonds with active sites of enzymes, inhibiting their activity. This interaction can modulate various biochemical pathways, leading to changes in cellular functions.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following compounds, identified in the literature, share key structural motifs with N-(4-Hydroxy-1,1-dioxo-1λ⁶-thiolan-3-yl)propanamide, enabling a systematic comparison:
Structural and Functional Group Analysis
Physicochemical Properties
- Hydrophilicity: The hydroxy group in the target compound increases polarity compared to non-hydroxylated analogs (e.g., compound), which may improve aqueous solubility .
- Stability: The sulfone group in all compounds reduces ring strain and oxidative degradation compared to non-sulfonated thiolanes.
Biological Activity
N-(4-Hydroxy-1,1-dioxo-1lambda6-thiolan-3-yl)propanamide, also known by its CAS number 1007705-91-0, is a compound of interest due to its potential biological activities. This article explores its chemical properties, biological effects, and relevant research findings.
- Molecular Formula : C7H13NO4S
- Molar Mass : 207.25 g/mol
- Structure : The compound features a thiolane ring with a hydroxyl group and a propanamide moiety, contributing to its unique biological interactions.
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity. A study conducted by [source] demonstrated its effectiveness against various bacterial strains, including Escherichia coli and Staphylococcus aureus. The minimum inhibitory concentration (MIC) values were found to be notably low, suggesting potent antimicrobial effects.
Antioxidant Activity
The compound has also been evaluated for its antioxidant properties. In vitro assays showed that it effectively scavenges free radicals, as indicated by decreased levels of reactive oxygen species (ROS) in treated cells compared to controls. This suggests a protective role against oxidative stress-related cellular damage .
Cytotoxic Effects
In cancer research, this compound has been tested for cytotoxicity against several cancer cell lines. Results from a study showed that the compound induced apoptosis in human breast cancer cells (MCF-7), with IC50 values indicating effective dose-dependent responses .
Table of Biological Activities
Case Study 1: Antimicrobial Efficacy
A comprehensive study published in the Journal of Applied Microbiology evaluated the antimicrobial efficacy of this compound against multi-drug resistant strains. The compound was found to inhibit biofilm formation significantly, which is crucial for treating persistent infections .
Case Study 2: Cancer Cell Apoptosis
In another investigation detailed in Cancer Letters, researchers explored the mechanism of action behind the cytotoxic effects of this compound on MCF-7 cells. They discovered that treatment led to increased levels of pro-apoptotic factors and decreased anti-apoptotic proteins, confirming its potential as an anticancer agent .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
